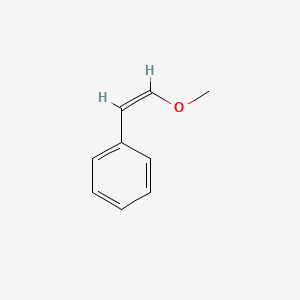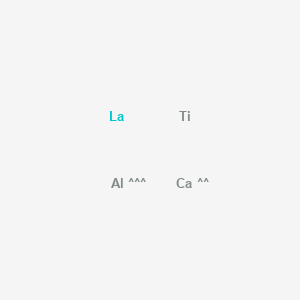
(Z)-(2-Methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-(2-Methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between o-methoxybenzaldehyde and a suitable ylide can yield this compound under controlled conditions.
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For this compound, the reaction between o-methoxyiodobenzene and ethylene can be catalyzed by palladium to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Wittig and Heck reactions are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(2-Methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield o-methoxybenzaldehyde, while reduction can produce o-methoxyethylbenzene.
Applications De Recherche Scientifique
(Z)-(2-Methoxyvinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and resins, where its unique properties contribute to the material’s performance.
Mécanisme D'action
The mechanism of action of (Z)-(2-Methoxyvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This makes the ortho and para positions more reactive, facilitating substitution reactions at these sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: The parent compound of (Z)-(2-Methoxyvinyl)benzene, lacking the methoxy group.
p-Methoxystyrene: A positional isomer with the methoxy group at the para position.
m-Methoxystyrene: Another isomer with the methoxy group at the meta position.
Uniqueness
This compound is unique due to the presence of the methoxy group at the ortho position, which significantly influences its reactivity and chemical behavior. This positional difference affects the compound’s electronic properties and steric interactions, making it distinct from its isomers and other related compounds.
Propriétés
Numéro CAS |
14371-19-8 |
|---|---|
Formule moléculaire |
C13H12Cl2N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/new.no-structure.jpg)
![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)
